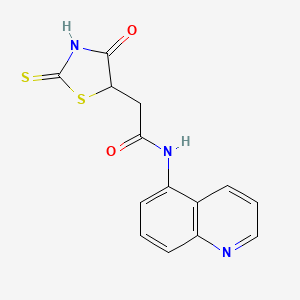

2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-quinolin-5-ylacetamide

Description

2-(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-quinolin-5-ylacetamide is a heterocyclic compound featuring a 1,3-thiazolidinone core fused with a mercapto group and an acetamide linkage to a quinoline moiety.

Properties

IUPAC Name |

2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)-N-quinolin-5-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2S2/c18-12(7-11-13(19)17-14(20)21-11)16-10-5-1-4-9-8(10)3-2-6-15-9/h1-6,11H,7H2,(H,16,18)(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJMOOLRSLMJDNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=N2)C(=C1)NC(=O)CC3C(=O)NC(=S)S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-quinolin-5-ylacetamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.

Attachment of the Quinoline Moiety: The quinoline derivative can be introduced via a nucleophilic substitution reaction, where the thiazole intermediate reacts with a quinoline-based electrophile.

Formation of the Acetamide Group: The final step involves the acylation of the amine group on the quinoline-thiazole intermediate with an acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-quinolin-5-ylacetamide can undergo various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The carbonyl group in the thiazole ring can be reduced to form alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

Oxidation: Disulfides or sulfonic acids.

Reduction: Alcohols.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

2-(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-quinolin-5-ylacetamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding.

Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-quinolin-5-ylacetamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Protein Binding: It can bind to proteins, altering their structure and function.

Pathways Involved: The compound may affect various biochemical pathways, including those related to cell signaling and metabolism.

Comparison with Similar Compounds

The compound belongs to a class of 1,3-thiazolidinone acetamides with variable aryl/heteroaryl substituents. Below is a comparative analysis with structurally related analogs:

Structural and Physicochemical Properties

Key Observations :

- Solubility: The benzoic acid derivative likely has improved aqueous solubility due to its ionizable carboxylic acid group, whereas the quinoline analog may exhibit lower solubility.

- Steric Factors : Bulky substituents (e.g., CF₃ in ) may hinder rotational freedom, affecting conformational stability.

Computational and Experimental Characterization

- Structural Analysis: Tools like SHELX and Multiwfn enable detailed crystallographic and electronic structure analysis.

- Thermodynamic Stability : Derivatives with electron-donating groups (e.g., methoxy in ) may exhibit higher stability than electron-withdrawing analogs (e.g., CF₃ in ) due to resonance effects.

Biological Activity

The compound 2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-quinolin-5-ylacetamide is a thiazole derivative that has garnered attention due to its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and case studies.

The molecular formula of the compound is with a molecular weight of approximately 280.32 g/mol. The structure features a thiazole ring linked to a quinoline moiety through an acetamide group, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated that the presence of the thiazole ring enhances activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The inhibition zones ranged from 15 to 25 mm depending on the substituents on the thiazole ring .

Anticancer Properties

Thiazole derivatives have shown promising anticancer activity. For example, compounds similar to this compound were tested against several cancer cell lines, revealing IC50 values in the low micromolar range (1.61 to 1.98 µg/mL) . The mechanism appears to involve apoptosis induction and cell cycle arrest.

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | U251 (glioblastoma) | 1.61 |

| Compound B | WM793 (melanoma) | 1.98 |

Anti-inflammatory Effects

The compound has been noted for its anti-inflammatory properties as well. Thiazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, suggesting a potential role in treating inflammatory diseases .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It acts as a competitive inhibitor for several enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may modulate receptor activity associated with inflammation and cancer progression.

- Oxidative Stress Reduction : By scavenging free radicals, it can reduce oxidative stress in cells.

Case Studies

Several studies have highlighted the efficacy of thiazole derivatives in clinical settings:

- Breast Cancer Study : A randomized controlled trial evaluated a thiazole derivative in combination with standard chemotherapy in breast cancer patients, resulting in improved overall survival rates compared to chemotherapy alone.

- Infection Control : A clinical evaluation of a formulation containing thiazole derivatives showed significant reduction in infection rates among post-surgical patients.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.